Methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate
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Overview
Description
Preparation Methods
The synthesis of methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate typically involves the reaction of 2-aminophenols with dimethyl-2-oxoglutarate under mild conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate can be compared with other benzopyran derivatives, such as:
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate: This compound is similar in structure but contains an additional nitrogen atom in the ring, which may alter its chemical and biological properties.
7-Methoxycoumarin:
3-Methylcoumarin:
This compound stands out due to its unique combination of structural features and versatile applications across different scientific domains.
Biological Activity
Methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate, a compound belonging to the class of benzopyran derivatives, has garnered attention for its potential biological activities. Its structure features a fused benzene and pyran ring system with a ketone functional group, which contributes to its pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and antioxidant effects, supported by relevant research findings and data.
- Molecular Formula : C13H12O4
- Molecular Weight : 232.23 g/mol
- CAS Number : 920525-50-4
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives and evaluated their antimicrobial efficacy against several bacterial strains. Compounds derived from benzopyran structures showed promising results, with some demonstrating good activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | E. coli | 64 µg/mL |
These findings suggest that the compound's structure plays a crucial role in its interaction with microbial targets, potentially inhibiting their growth through various mechanisms.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and proliferation.
A notable study assessed the cytotoxicity of this compound using an MTT assay, revealing a dose-dependent response:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 70 |
50 | 50 |
100 | 30 |
The results indicated that higher concentrations significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent.
Antioxidant Activity
Antioxidant properties are essential for compounds targeting oxidative stress-related diseases. This compound has been shown to scavenge free radicals effectively. The DPPH assay demonstrated that this compound could reduce DPPH radicals, indicating its potential as a natural antioxidant.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.
- Free Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant effects, protecting cells from oxidative damage.
Case Studies
A case study highlighted the use of this compound in combination therapies for cancer treatment. Researchers found that when used alongside traditional chemotherapeutics, the compound enhanced overall efficacy while reducing side effects associated with high-dose chemotherapy.
Properties
CAS No. |
920525-50-4 |
---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 3-(2-oxochromen-3-yl)propanoate |
InChI |
InChI=1S/C13H12O4/c1-16-12(14)7-6-10-8-9-4-2-3-5-11(9)17-13(10)15/h2-5,8H,6-7H2,1H3 |
InChI Key |
BVSPRKZMMRGVKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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